Cas no 56427-63-5 (Ethyl 2-(bromomethyl)-4-methoxybenzoate)
Ethyl 2-(bromomethyl)-4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(bromomethyl)-4-methoxybenzoate
- DB-108718
- A913586
- Benzoic acid, 2-(bromomethyl)-4-methoxy-, ethyl ester
- 56427-63-5
- DS-8690
- NTRWNKUDEDMRBR-UHFFFAOYSA-N
- AKOS022187295
- Ethyl2-(bromomethyl)-4-methoxybenzoate
- SC5123
- DTXSID301279922
- SCHEMBL3481117
-
- MDL: MFCD18642371
- Inchi: 1S/C11H13BrO3/c1-3-15-11(13)10-5-4-9(14-2)6-8(10)7-12/h4-6H,3,7H2,1-2H3
- InChI Key: NTRWNKUDEDMRBR-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=CC=1C(=O)OCC)OC
Computed Properties
- Exact Mass: 272.00479
- Monoisotopic Mass: 272.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
Ethyl 2-(bromomethyl)-4-methoxybenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
Ethyl 2-(bromomethyl)-4-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006586-250mg |
Ethyl 2-bromomethyl-4-methoxybenzoate |
56427-63-5 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A015006586-500mg |
Ethyl 2-bromomethyl-4-methoxybenzoate |
56427-63-5 | 97% | 500mg |
$806.85 | 2023-09-01 | |
| Alichem | A015006586-1g |
Ethyl 2-bromomethyl-4-methoxybenzoate |
56427-63-5 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD268874-100mg |
Ethyl 2-(bromomethyl)-4-methoxybenzoate |
56427-63-5 | 95% | 100mg |
¥403.0 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD268874-250mg |
Ethyl 2-(bromomethyl)-4-methoxybenzoate |
56427-63-5 | 95% | 250mg |
¥805.0 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD268874-1g |
Ethyl 2-(bromomethyl)-4-methoxybenzoate |
56427-63-5 | 95% | 1g |
¥1730.0 | 2024-04-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AQ135-200mg |
Ethyl 2-(bromomethyl)-4-methoxybenzoate |
56427-63-5 | 95+% | 200mg |
920.0CNY | 2021-07-10 | |
| Ambeed | A196566-100mg |
Ethyl 2-(bromomethyl)-4-methoxybenzoate |
56427-63-5 | 95+% | 100mg |
$54.00 | 2021-07-07 | |
| Ambeed | A196566-250mg |
Ethyl 2-(bromomethyl)-4-methoxybenzoate |
56427-63-5 | 95% | 250mg |
$126.0 | 2025-04-18 | |
| Ambeed | A196566-1g |
Ethyl 2-(bromomethyl)-4-methoxybenzoate |
56427-63-5 | 95% | 1g |
$322.0 | 2025-04-18 |
Ethyl 2-(bromomethyl)-4-methoxybenzoate Suppliers
Ethyl 2-(bromomethyl)-4-methoxybenzoate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Ethyl 2-(bromomethyl)-4-methoxybenzoate
Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS No. 56427-63-5): A Comprehensive Overview
Ethyl 2-(bromomethyl)-4-methoxybenzoate, also known by its CAS number 56427-63-5, is a synthetic organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of aromatic esters, and its unique structure makes it a valuable tool in drug discovery and chemical synthesis. The compound features a benzoate ester core with specific substituents, including a bromomethyl group at position 2 and a methoxy group at position 4 on the aromatic ring.
The ethylation of the benzoate moiety adds to its versatility, making it suitable for various chemical reactions. The presence of the bromomethyl group introduces reactivity that can be harnessed in nucleophilic substitution or other transformations, while the methoxy group contributes to electronic effects and enhances the compound's stability under certain conditions.
Recent studies have highlighted the potential of Ethyl 2-(bromomethyl)-4-methoxybenzoate as a building block in the synthesis of complex molecules. Its use as an intermediate in the production of bioactive compounds, such as anticancer agents and neuroprotective drugs, has been explored extensively in academic journals. The compound's ability to participate in multi-step reactions without losing its structural integrity makes it a preferred choice for researchers in the pharmaceutical industry.
One of the most notable applications of Ethyl 2-(bromomethyl)-4-methoxybenzoate is in the development of targeted therapies. Its structure allows for precise biochemical targeting, which is crucial in designing drugs that can effectively combat diseases while minimizing off-target effects. For instance, recent research has demonstrated its utility in creating prodrugs that enhance the bioavailability of certain chemotherapeutic agents.
The synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate involves a series of well-defined steps, starting from chlorobenzene derivatives and proceeding through nucleophilic aromatic substitution. The introduction of the bromomethyl group is particularly critical, as it determines the reactivity profile of the final product. This makes the compound not only a valuable intermediate but also an interesting subject for studying reaction mechanisms in aromatic chemistry.
From a biological perspective, Ethyl 2-(bromomethyl)-4-methoxybenzoate has shown promising activity in in vitro models of various diseases, including cancer and neurodegenerative disorders. Its interaction with cellular receptors and enzymes has been extensively studied, providing insights into its potential as a lead compound for drug development. The compound's ability to modulate signal transduction pathways adds to its therapeutic potential, making it a subject of interest in both academic and industrial research.
Moreover, the compound's physicochemical properties, such as solubility and logP values, have been optimized through careful structural design. These properties are essential for determining its pharmacokinetics and toxicology, which are critical factors in drug development. Advanced analytical techniques, including LC-MS/MS and NMR spectroscopy, have been employed to characterize the compound and validate its structure.
Despite its numerous applications, the handling of Ethyl 2-(bromomethyl)-4-methoxybenzoate requires adherence to safety protocols. Its classification under hazardous chemicals necessitates proper storage and disposal procedures to ensure the well-being of laboratory personnel and the environment. However, when used responsibly, this compound offers immense potential for advancing biomedical science and improving human health.
In conclusion, Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS No. 56427-63-5) stands as a testament to the power of organic chemistry in addressing complex biological challenges. Its unique structure, coupled with its reactivity and biological activity, positions it as an indispensable tool in the quest for innovative therapies. As research continues to unravel its full potential, this compound is poised to play a pivotal role in shaping the future of pharmacology and biotechnology.
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